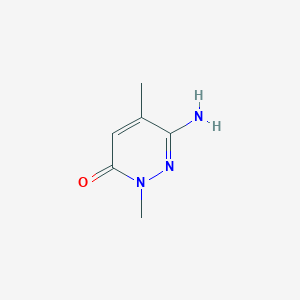
3-(3,5-Di-tert-butyl-4-methoxyphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-Di-tert-butyl-4-methoxyphenyl)propanoic acid is an organic compound belonging to the class of phenylpropanoic acids. It is characterized by the presence of two tert-butyl groups and a methoxy group attached to a phenyl ring, which is further connected to a propanoic acid moiety. This compound is known for its antioxidant properties and is used in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Di-tert-butyl-4-methoxyphenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-di-tert-butylphenol and methyl acrylate.
Michael Addition: A base-catalyzed Michael addition of methyl acrylate to 2,6-di-tert-butylphenol forms the intermediate butyl-phloretic ester.
Hydrolysis: The intermediate ester is then hydrolyzed to yield the desired this compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of catalysts such as potassium hydroxide (KOH) can improve the efficiency of the Michael addition step .
Análisis De Reacciones Químicas
Types of Reactions
3-(3,5-Di-tert-butyl-4-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are employed for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Aplicaciones Científicas De Investigación
3-(3,5-Di-tert-butyl-4-methoxyphenyl)propanoic acid has several scientific research applications:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of materials.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential therapeutic effects due to its antioxidant properties.
Industry: Employed in the production of stabilizers for lubricating oils and cutting compounds.
Mecanismo De Acción
The antioxidant mechanism of 3-(3,5-Di-tert-butyl-4-methoxyphenyl)propanoic acid involves the donation of hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The tert-butyl groups provide steric hindrance, enhancing the stability of the antioxidant. The methoxy group further contributes to the electron-donating capacity of the compound, making it an effective radical scavenger .
Comparación Con Compuestos Similares
Similar Compounds
3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propanoic acid: Similar structure but with a hydroxy group instead of a methoxy group.
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: A derivative used as a polymer stabilizer.
Uniqueness
3-(3,5-Di-tert-butyl-4-methoxyphenyl)propanoic acid is unique due to its methoxy group, which enhances its electron-donating ability and antioxidant efficiency compared to its hydroxy analogs. This makes it particularly effective in applications requiring robust antioxidant properties.
Propiedades
Fórmula molecular |
C18H28O3 |
|---|---|
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
3-(3,5-ditert-butyl-4-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C18H28O3/c1-17(2,3)13-10-12(8-9-15(19)20)11-14(16(13)21-7)18(4,5)6/h10-11H,8-9H2,1-7H3,(H,19,20) |
Clave InChI |
OIVMSYQLRZZQDV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


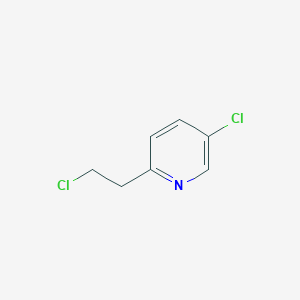

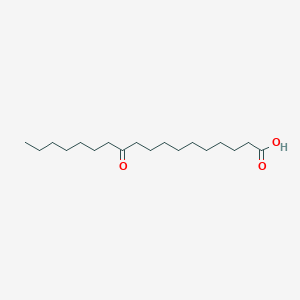
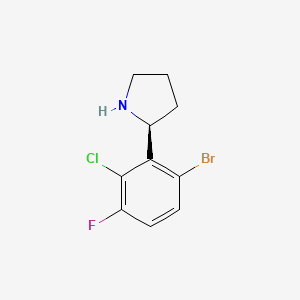



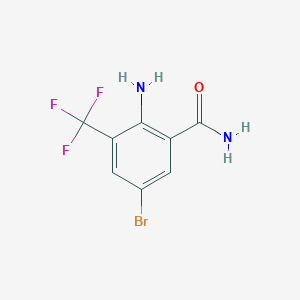
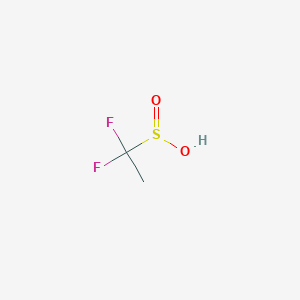


![(3R,3aR,3a1R,4S,7S,8aR)-3,3a,6-Trihydroxy-3a1-(hydroxymethyl)-4,7-dimethyl-7-((R)-3-methyl-5-oxo-2,5-dihydrofuran-2-yl)-3a,3a1,4,7,8,8a-hexahydro-2H-cyclopenta[ij]isochromene-2,5(3H)-dione](/img/structure/B12962947.png)
![2-Ethynyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12962954.png)
